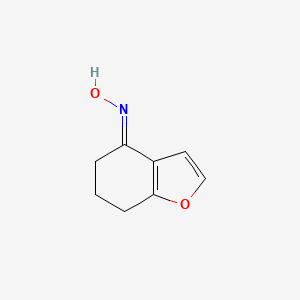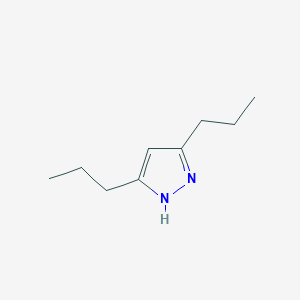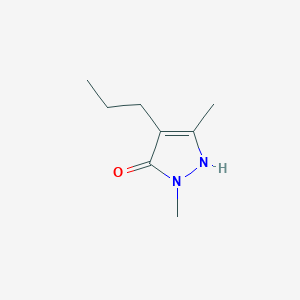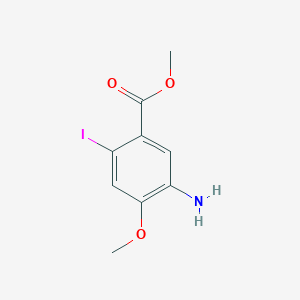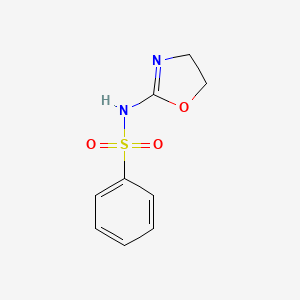
N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide is a heterocyclic compound that contains both an oxazole ring and a benzenesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzenesulfonyl chloride with an amino alcohol to form the oxazoline ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the oxazole ring to oxazolidine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Oxazolidine derivatives.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other non-covalent interactions with active sites, leading to inhibition or modulation of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide: Known for its antimicrobial properties.
2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide: Used in various synthetic applications.
Uniqueness
N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide is unique due to its specific combination of the oxazole ring and benzenesulfonamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple fields.
Propiedades
Número CAS |
90557-99-6 |
|---|---|
Fórmula molecular |
C9H10N2O3S |
Peso molecular |
226.25 g/mol |
Nombre IUPAC |
N-(4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H10N2O3S/c12-15(13,8-4-2-1-3-5-8)11-9-10-6-7-14-9/h1-5H,6-7H2,(H,10,11) |
Clave InChI |
LAIPKAYKOPDTFS-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=N1)NS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


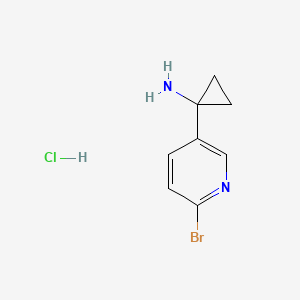


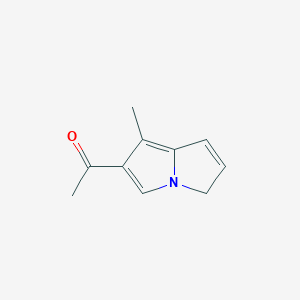
![Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B12864194.png)
